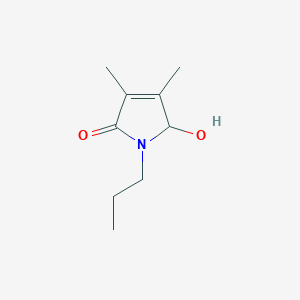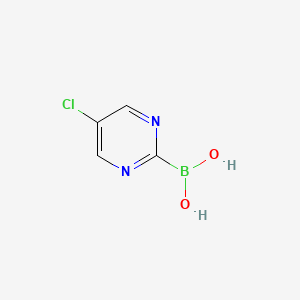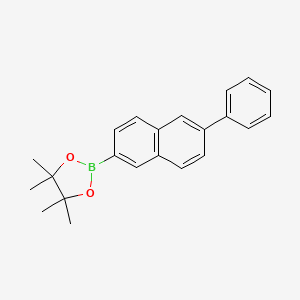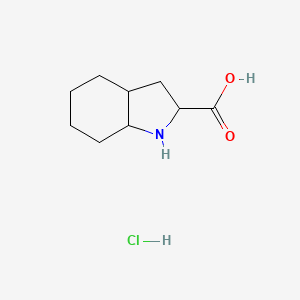methyl}-1H-tetrazole](/img/structure/B12504015.png)
1-tert-butyl-5-{[4-(propan-2-yl)phenyl](pyrrolidin-1-yl)methyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole is a complex organic compound with a unique structure that combines a tetrazole ring with various functional groups.
Preparation Methods
The synthesis of 1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Tetrazole derivatives: Compounds with a tetrazole ring that exhibit similar chemical reactivity and applications.
Isopropylphenyl derivatives: These compounds have similar structural features and can be used in related applications. The uniqueness of 1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of 1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole in various scientific and industrial fields. Further research and development can unlock its full potential and applications.
Properties
Molecular Formula |
C19H29N5 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-tert-butyl-5-[(4-propan-2-ylphenyl)-pyrrolidin-1-ylmethyl]tetrazole |
InChI |
InChI=1S/C19H29N5/c1-14(2)15-8-10-16(11-9-15)17(23-12-6-7-13-23)18-20-21-22-24(18)19(3,4)5/h8-11,14,17H,6-7,12-13H2,1-5H3 |
InChI Key |
BHDBZQUJGHTPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=NN=NN2C(C)(C)C)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)



![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)


